2,3-Dichloro-6-nitrobenzonitrile

Übersicht

Beschreibung

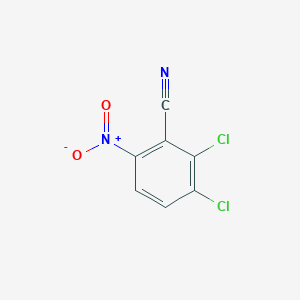

2,3-Dichloro-6-nitrobenzonitrile is an organic compound with the molecular formula Cl₂C₆H₂(NO₂)CN and a molecular weight of 217.01 g/mol . It is a beige solid that is slightly soluble in chloroform and ethyl acetate . This compound is often used as an intermediate in the synthesis of various chemical products, including pharmaceuticals and agrochemicals .

Vorbereitungsmethoden

2,3-Dichloro-6-nitrobenzonitrile can be synthesized from 4-nitro-1,2,3-trichlorobenzene . One common method involves the reaction of 1,2,3-trichloro-4-nitrobenzene with copper cyanide in dimethylformamide (DMF) at 155°C for 2 hours . The reaction mixture is then cooled to room temperature, and a solution of ferric chloride hexahydrate, concentrated hydrochloric acid, and water is added. The mixture is heated to 65°C for 20 minutes to complete the reaction .

Analyse Chemischer Reaktionen

2,3-Dichloro-6-nitrobenzonitrile undergoes various chemical reactions, including nucleophilic substitution and reduction . Common reagents used in these reactions include pyrrolidine and dimethylformamide . For example, when this compound is reacted with pyrrolidine in dimethylformamide, it forms 2-chloro-6-nitro-3-pyrrolidinobenzonitrile . This compound can also be reduced to form different amines and other derivatives .

Wissenschaftliche Forschungsanwendungen

Agricultural Chemistry

Herbicide Synthesis

2,3-Dichloro-6-nitrobenzonitrile serves as a critical intermediate in the synthesis of herbicides. Its chlorinated structure enhances herbicidal activity, making it effective against a wide range of weeds. Research indicates that formulations containing this compound improve weed control efficacy in crops such as corn and soybeans .

Pharmaceutical Development

Drug Synthesis

This compound is pivotal in the pharmaceutical industry for synthesizing various medicinal compounds. Notably, it is used as an intermediate in the production of anagrelide, a drug that reduces platelet counts in patients with certain blood disorders . The synthesis process involves multiple steps that utilize this compound to achieve high yields of the active pharmaceutical ingredient (API).

Case Study: Anagrelide Production

A patented method outlines the preparation of ethyl-N-(2,3-dichloro-6-nitrobenzyl)glycine hydrochloride from this compound. This compound undergoes several transformations to yield anagrelide efficiently. The process has been optimized for industrial scalability while minimizing toxic by-products .

Material Science

Polymer Development

In material science, this compound is utilized to develop specialty polymers and coatings. These materials exhibit enhanced durability and resistance to environmental degradation. The incorporation of this compound into polymer matrices has shown promising results in improving mechanical properties and thermal stability .

Analytical Chemistry

Reference Material

The compound is often used as a standard reference material in analytical chemistry. Its well-defined chemical structure allows researchers to calibrate instruments accurately and ensure reliable measurements during chemical analyses. This application is crucial for maintaining quality control in laboratory settings .

Environmental Studies

Pollutant Degradation Research

Research utilizing this compound focuses on understanding the degradation pathways of pollutants in various environments. Studies have shown its potential role in assessing the environmental impacts of chlorinated compounds and developing remediation strategies for contaminated sites .

Data Table: Applications Overview

| Application Area | Description | Key Outcomes/Findings |

|---|---|---|

| Agricultural Chemistry | Intermediate for herbicide synthesis | Improved weed control efficacy |

| Pharmaceutical Development | Key intermediate for drug synthesis (e.g., anagrelide) | Efficient production processes with high yields |

| Material Science | Development of specialty polymers and coatings | Enhanced durability and thermal stability |

| Analytical Chemistry | Used as a standard reference material | Reliable calibration for chemical analyses |

| Environmental Studies | Research on pollutant degradation | Insights into environmental impacts and remediation methods |

Wirkmechanismus

The mechanism of action of 2,3-Dichloro-6-nitrobenzonitrile is primarily related to its role as an intermediate in chemical synthesis . It does not have a direct biological target or pathway but is used to create compounds that do. For example, in the synthesis of anagrelide, this compound is transformed into intermediates that eventually lead to the active pharmaceutical ingredient .

Vergleich Mit ähnlichen Verbindungen

2,3-Dichloro-6-nitrobenzonitrile is similar to other nitrobenzonitrile compounds, such as 2-chloro-5-nitrobenzonitrile and 4-hydroxy-3-nitrobenzonitrile . its unique structure, with two chlorine atoms and a nitro group, provides distinct reactivity and applications . This makes it particularly useful in specific synthetic pathways where other compounds may not be as effective .

Biologische Aktivität

2,3-Dichloro-6-nitrobenzonitrile (CAS No. 5866-98-8) is a compound of significant interest in medicinal chemistry and agrochemical applications due to its unique structural properties and biological activities. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound features a benzene ring substituted with two chlorine atoms at the 2 and 3 positions, a nitro group at the 6 position, and a nitrile group (-C≡N). Its molecular formula is , with a molecular weight of approximately 217.01 g/mol. The presence of the nitro and chlorine functional groups contributes to its reactivity and biological interactions.

Enzyme Inhibition

Research indicates that this compound acts as an inhibitor of cytochrome P450 enzymes, specifically CYP1A2 and CYP2C19. These enzymes are crucial for drug metabolism, suggesting that this compound could influence pharmacokinetics and drug interactions. The inhibition of these enzymes raises concerns regarding its safety profile in pharmaceutical applications .

Antimicrobial Properties

The nitro group in the compound is known for its role in biological activity, particularly in antimicrobial mechanisms. Nitro compounds often exhibit toxicity towards microorganisms through redox reactions that can lead to cell death. Studies have shown that nitro-substituted compounds can be effective against various pathogens, including bacteria and parasites . The mechanism typically involves the generation of reactive species that disrupt cellular functions.

Toxicological Aspects

While the compound shows promise for pharmaceutical development, it also possesses toxic properties. It has been classified as a skin irritant and exhibits extreme toxicity under certain conditions. This necessitates careful handling and further investigation into its safety for human use .

Synthesis Methods

The synthesis of this compound typically involves multiple steps starting from precursors like 2,3,4-trichloronitrobenzene. Various methods have been reported in the literature, including:

- Cyanation Reactions : Utilizing cuprous cyanide under controlled conditions.

- Electrophilic Substitution : Exploiting the electron-withdrawing effects of the nitro and chlorine groups to facilitate further functionalization.

These methods highlight the compound's versatility as an intermediate in synthesizing more complex biologically active molecules .

Case Studies

Case Study 1: Cytochrome P450 Interaction

A study conducted on the inhibitory effects of this compound on CYP1A2 revealed significant interaction leading to altered drug metabolism profiles in vitro. This study underscores the importance of evaluating such compounds for their potential impact on therapeutic efficacy and safety .

Case Study 2: Antimicrobial Efficacy

In another investigation focusing on antimicrobial activity, this compound demonstrated effectiveness against strains of Staphylococcus aureus and Escherichia coli. The mechanism was attributed to oxidative stress induced by the nitro group, leading to cell lysis .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 2-Chloro-3-nitrobenzonitrile | One chlorine atom; one nitro group | Less halogen substitution; different reactivity |

| 2,6-Dichlorobenzonitrile | Two chlorine atoms; one nitrile group | Simpler structure without nitro substitution |

| 4-Chloro-3-nitrobenzonitrile | One chlorine atom; one nitro group | Different position affects biological interactions |

| This compound | Two chlorine atoms; one nitro group | Distinct positional arrangement affecting activity |

This table illustrates how the structural variations among similar compounds can lead to differences in biological activity and potential applications.

Eigenschaften

IUPAC Name |

2,3-dichloro-6-nitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Cl2N2O2/c8-5-1-2-6(11(12)13)4(3-10)7(5)9/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDFDRMZYAXQLRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1[N+](=O)[O-])C#N)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20371087 | |

| Record name | 2,3-Dichloro-6-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2112-22-3 | |

| Record name | 2,3-Dichloro-6-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Dichloro-6-nitrobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 2,3-Dichloro-6-nitrobenzonitrile in the synthesis of Anagrelide Hydrochloride?

A1: this compound serves as a crucial starting material in the synthesis of Anagrelide Hydrochloride []. The process involves a series of reactions starting with the nitration of 2,3-dichlorobenzaldehyde to yield this compound. This compound then undergoes several transformations, including reduction, cyclization, and salt formation, ultimately leading to the production of Anagrelide Hydrochloride, a known platelet aggregation inhibitor.

Q2: Can you elaborate on the synthesis of this compound as described in the provided research?

A2: One of the papers focuses specifically on a simplified method for synthesizing this compound [, ]. While the exact details require referring to the source, the paper likely explores a more efficient and potentially cost-effective route compared to previous methods. This is important for large-scale production of Anagrelide Hydrochloride and potentially other compounds that utilize this compound as a building block.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.